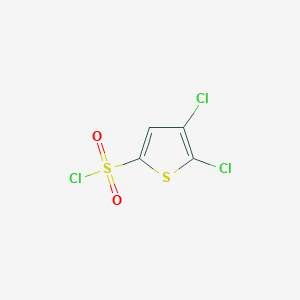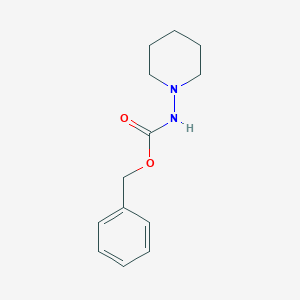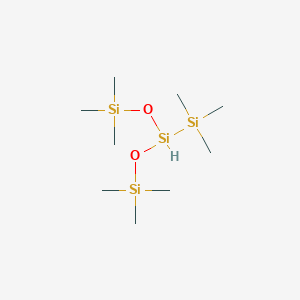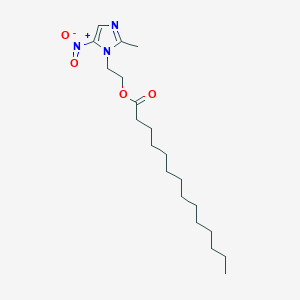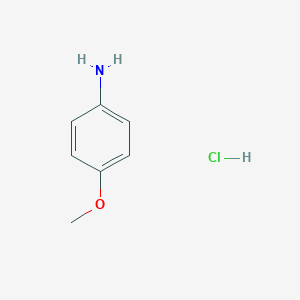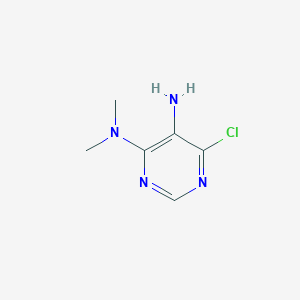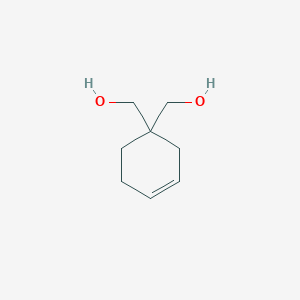
3-Cyclohexène-1,1-diméthanol
Vue d'ensemble
Description
3-Cyclohexene-1,1-dimethanol: is an organic compound with the molecular formula C8H14O2 . It is characterized by a cyclohexene ring with two hydroxymethyl groups attached to the same carbon atom. This compound is a colorless liquid with low solubility in water but is soluble in many organic solvents . It is widely used as an intermediate in organic synthesis and in the production of various chemical products such as polyester resins, solvents, and softeners .
Applications De Recherche Scientifique
3-Cyclohexene-1,1-dimethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical studies and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polyester resins, solvents, and softeners.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1,1-dimethanol can be synthesized by reacting cyclohexene with methanol in the presence of an appropriate catalyst . The reaction typically involves the addition of methanol to the double bond of cyclohexene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 3-Cyclohexene-1,1-dimethanol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient catalysts, and controlled temperature and pressure conditions to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexene-1,1-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexene-1,1-dicarboxylic acid.
Reduction: Formation of cyclohexane-1,1-dimethanol.
Substitution: Formation of various substituted cyclohexene derivatives.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1,1-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparaison Avec Des Composés Similaires
- Cyclohexane-1,1-dimethanol
- Cyclohexene-1,1-dicarboxylic acid
- Cyclohexane-1,1-dicarboxylic acid
Comparison: 3-Cyclohexene-1,1-dimethanol is unique due to the presence of a double bond in the cyclohexene ring, which imparts distinct chemical reactivity compared to its saturated counterparts like cyclohexane-1,1-dimethanol. The double bond allows for additional reactions such as hydrogenation and electrophilic addition, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
[1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-6-8(7-10)4-2-1-3-5-8/h1-2,9-10H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBFFWTZWGHEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175968 | |
| Record name | 3-Cyclohexene-1,1-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-94-3 | |
| Record name | 3-Cyclohexene-1,1-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1,1-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-CYCLOHEXENE-1,1-DIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Cyclohexene-1,1-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-2-ene-1,1-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Cyclohexene-1,1-dimethanol is primarily used as a monomer in the synthesis of various polymers. For instance, it's a key component in producing active barrier poly(ethylene terephthalate) (PET) copolymers. [] These copolymers exhibit improved oxygen barrier properties compared to unmodified PET. [, ] Additionally, it serves as a building block for synthesizing well-defined macromonomers with cyclohexene oxide functionality. [, ] These macromonomers are further employed in creating comb-shaped and graft copolymers via photoinitiated cationic polymerization. [, ]
A: While the provided research abstracts don't explicitly state the molecular formula and weight of 3-Cyclohexene-1,1-dimethanol, they do highlight its use in polymerization reactions. This suggests the presence of two reactive hydroxyl (-OH) groups within its structure. These hydroxyl groups enable its participation in condensation polymerization reactions, leading to the formation of polyester chains. [, ]
A: Research indicates that incorporating 3-Cyclohexene-1,1-dimethanol as a comonomer in PET synthesis leads to enhanced oxygen barrier properties. Specifically, PET/3-Cyclohexene-1,1-dimethanol copolymers demonstrate up to a 40% improvement in oxygen barrier performance compared to unmodified PET. [, ] This enhancement is attributed to the active oxygen scavenging ability of the 3-Cyclohexene-1,1-dimethanol moiety within the polymer matrix. []
A: Yes, research indicates that incorporating 3-Cyclohexene-1,1-dimethanol into PET influences the polymer's thermal properties. Studies reveal a decrease in the peak melting temperature of PET/3-Cyclohexene-1,1-dimethanol copolymers as the concentration of 3-Cyclohexene-1,1-dimethanol increases. [] Furthermore, these copolymers exhibit slower crystallization rates compared to unmodified PET. []
A: Studies on the rheological behavior of PET/3-Cyclohexene-1,1-dimethanol copolymers reveal that they exhibit Newtonian behavior within the studied range of 3-Cyclohexene-1,1-dimethanol concentrations. [] This implies that their viscosity remains constant regardless of the applied shear rate, which is a desirable characteristic for certain processing techniques.
A: Research utilizes various spectroscopic techniques to confirm the incorporation and interactions of 3-Cyclohexene-1,1-dimethanol within polymer structures. Proton nuclear magnetic resonance spectroscopy (1H NMR) and 2D correlation spectroscopy (COSY) analysis provide valuable insights into the chemical environment and bonding interactions of 3-Cyclohexene-1,1-dimethanol within PET copolymers. [] These techniques help establish the successful integration of the monomer into the polymer backbone.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

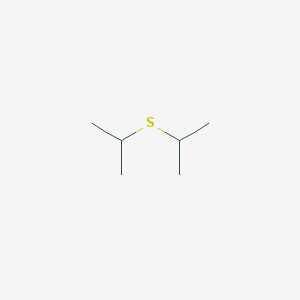

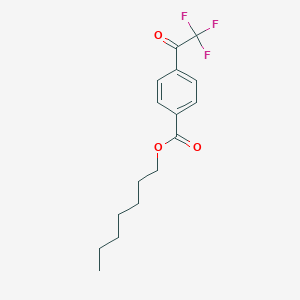
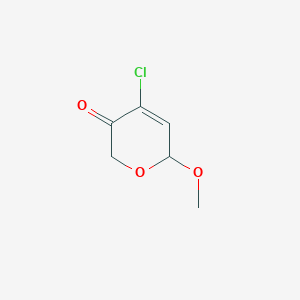
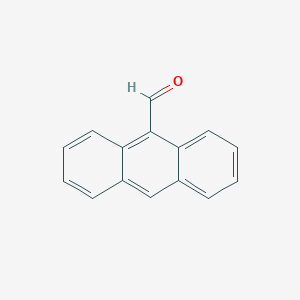

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)
